![molecular formula C23H25NO8S3 B10853195 N-[1-[4-[4-methoxy-2-(4-(111C)methoxyphenyl)sulfonylphenyl]sulfonylphenyl]ethyl]methanesulfonamide](/img/structure/B10853195.png)
N-[1-[4-[4-methoxy-2-(4-(111C)methoxyphenyl)sulfonylphenyl]sulfonylphenyl]ethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SCH-225336 is a potent, selective, inverse, and orally active cannabinoid receptor type 2 (CB2) agonist. It has been studied for its potential therapeutic applications, particularly in modulating immune cell migration and inflammation .
Preparation Methods
The synthesis of SCH-225336 involves several steps, including demethylation and radiolabeling. The compound is typically synthesized by demethylating a precursor compound and then radiolabeling it with a carbon-11 methyl group using [11C]methyl iodide . The resulting product is purified using high-performance liquid chromatography .
Chemical Reactions Analysis
SCH-225336 undergoes various chemical reactions, including:
Oxidation: SCH-225336 can be oxidized under specific conditions to form different oxidation products.
Substitution: SCH-225336 can participate in substitution reactions, particularly involving its functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a research tool to study the CB2 receptor and its role in various biochemical pathways.
Industry: SCH-225336 is used in the development of new drugs targeting the CB2 receptor.
Mechanism of Action
SCH-225336 exerts its effects by selectively binding to the CB2 receptor, which is primarily expressed on immune cells. Upon binding, it acts as an inverse agonist, modulating the receptor’s activity and influencing various cellular pathways. This modulation results in the inhibition of immune cell migration and the reduction of inflammation .
Comparison with Similar Compounds
SCH-225336 is unique in its high selectivity and potency for the CB2 receptor compared to other similar compounds. Some similar compounds include:
AM-1241: Another CB2 receptor agonist with similar applications but different chemical structure.
JWH-133: A selective CB2 receptor agonist with a different binding affinity and pharmacological profile.
GW405833: A CB2 receptor agonist with distinct therapeutic potential and chemical properties.
SCH-225336 stands out due to its high selectivity for the CB2 receptor and its potent inverse agonist activity, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C23H25NO8S3 |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
N-[1-[4-[4-methoxy-2-(4-(111C)methoxyphenyl)sulfonylphenyl]sulfonylphenyl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C23H25NO8S3/c1-16(24-33(4,25)26)17-5-10-20(11-6-17)34(27,28)22-14-9-19(32-3)15-23(22)35(29,30)21-12-7-18(31-2)8-13-21/h5-16,24H,1-4H3/i2-1 |
InChI Key |
NXODIUKWAVUFGF-JVVVGQRLSA-N |
Isomeric SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)O[11CH3])NS(=O)(=O)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


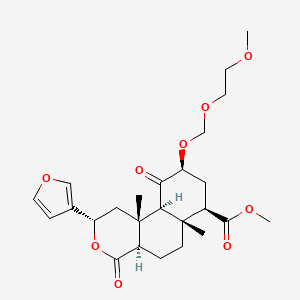
![potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate](/img/structure/B10853120.png)
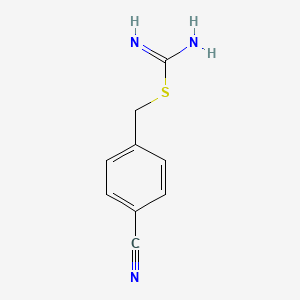
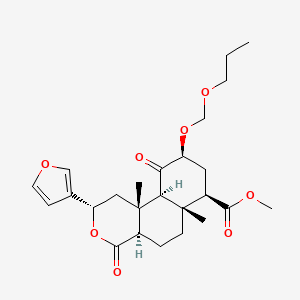
![(2S)-6-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B10853132.png)

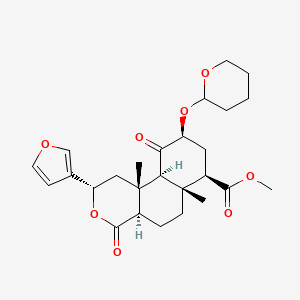
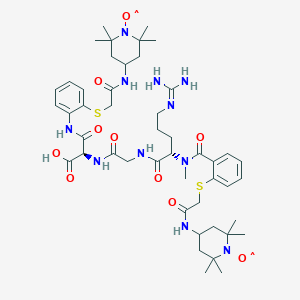
![N-((S)-1-((S)-1-(4-(3-(dimethylamino)propoxy)benzyl)pyrrolidin-3-ylamino)-4-methyl-1-oxopentan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B10853152.png)
![4-Butyl-1-((1R,2R,6S)-2,6-dimethyl-cyclohexyl)-3-{6-[2-(1H-tetrazol-5-yl)-phenyl]-pyridin-3-ylmethyl}-1,3-dihydro-imidazol-2-one](/img/structure/B10853162.png)
![7-[3-(3-Methoxy-4-methylcarbamoyl-2-propyl-phenoxy)-propoxy]-8-propyl-chroman-2-carboxylic acid](/img/structure/B10853168.png)
![7-Chloro-2-ethyl-11-methyl-3-thia-11-azatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraene](/img/structure/B10853177.png)
![7-[3-(4-Dimethylcarbamoyl-3-methoxy-2-propyl-phenoxy)-propoxy]-8-propyl-chroman-2-carboxylic acid](/img/structure/B10853182.png)
![1,4-Dibutyl-3-{6-[2-(1H-tetrazol-5-yl)-phenyl]-pyridin-3-ylmethyl}-1,3-dihydro-imidazol-2-one](/img/structure/B10853185.png)
